Nilvadipine-d3
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Overview
Description
Nilvadipine-d3 is a deuterated form of Nilvadipine, a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nilvadipine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nilvadipine involves several key steps:
Hydrolysis: The intermediate compound is dissolved in an organic solvent, and 2-6 equivalents of acid are added.
Reaction with Hydroxylamine Hydrochloride: The intermediate compound is dissolved with hydroxylamine hydrochloride and alkali in an organic solvent for 2.5-4 hours.
Dehydration: The final intermediate compound is dehydrated in an alkaline environment to obtain Nilvadipine.
Industrial Production Methods
The industrial production of Nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and capable of producing high-purity Nilvadipine suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Nilvadipine undergoes various chemical reactions, including:
Oxidation: Nilvadipine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in Nilvadipine.
Substitution: Substitution reactions can occur at various positions on the Nilvadipine molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Nilvadipine-d3 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Nilvadipine in biological systems.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of Nilvadipine.
Drug Development: Assists in the development of new calcium channel blockers by providing insights into the structure-activity relationship.
Alzheimer’s Disease: Investigated for its potential disease-modifying effects in Alzheimer’s disease due to its ability to reduce amyloid production and increase cerebral blood flow
Mechanism of Action
Nilvadipine-d3, like Nilvadipine, inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload . The primary molecular targets are voltage-dependent L-type calcium channel subunits .
Comparison with Similar Compounds
Nilvadipine-d3 is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
Additionally, Nilvadipine has shown potential disease-modifying effects in Alzheimer’s disease, which is not commonly observed with other dihydropyridines .
Properties
CAS No. |
95326-14-0 |
---|---|
Molecular Formula |
C₁₉H₁₆D₃N₃O₆ |
Molecular Weight |
388.39 |
Synonyms |
2-Cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(Methyl-d3) 5-(1-methylethyl) Ester |
Origin of Product |
United States |
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